Tetraallyl pyromellitate CAS 13360-98-0 chemical properties
Tetraallyl pyromellitate CAS 13360-98-0 chemical properties
An In-depth Technical Guide to Tetraallyl Pyromellitate (CAS 13360-98-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraallyl pyromellitate (TAP), with CAS number 13360-98-0, is a tetra-functional allyl ester monomer. Its structure, featuring a central aromatic core and four reactive allyl groups, makes it a significant candidate for the synthesis of highly crosslinked polymers and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tetraallyl pyromellitate, drawing upon available data and established principles of organic and polymer chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates known information and provides expert insights into its predicted characteristics and handling.
Molecular Structure and Core Chemical Properties
Tetraallyl pyromellitate is the tetraester of pyromellitic acid and allyl alcohol. The central benzene ring is substituted at the 1, 2, 4, and 5 positions with four carboxyallyl groups.
Chemical Structure:
Caption: Chemical structure of Tetraallyl pyromellitate.
Table 1: Core Chemical Properties of Tetraallyl Pyromellitate
| Property | Value | Source/Method |
| CAS Number | 13360-98-0 | Registry Number |
| Molecular Formula | C₂₂H₂₂O₈ | - |
| Molecular Weight | 414.41 g/mol | Calculated |
| IUPAC Name | tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate | - |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature | Predicted based on similar poly-allyl esters |
| Solubility | Expected to be soluble in common organic solvents like acetone, THF, and chloroform. Limited solubility in water.[1][2][3][4][5][6] | Predicted based on ester and allyl functionalities |
Synthesis of Tetraallyl Pyromellitate
The most direct and industrially viable method for the synthesis of Tetraallyl pyromellitate is the esterification of pyromellitic dianhydride with allyl alcohol. This reaction proceeds in two stages: the ring-opening of the dianhydride to form a diacid-diester intermediate, followed by the esterification of the remaining two carboxylic acid groups.
Caption: Synthesis pathway of Tetraallyl pyromellitate.
Experimental Protocol: Synthesis of Tetraallyl Pyromellitate
Materials:
-
Pyromellitic dianhydride (1.0 eq)
-
Allyl alcohol (≥ 4.0 eq)
-
Toluene (as solvent and azeotropic agent)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.01-0.05 eq)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add pyromellitic dianhydride, a stoichiometric excess of allyl alcohol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent and excess allyl alcohol under reduced pressure using a rotary evaporator to yield the crude Tetraallyl pyromellitate.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Causality behind Experimental Choices:
-
Excess Allyl Alcohol: Using an excess of allyl alcohol drives the equilibrium towards the formation of the tetra-ester product according to Le Chatelier's principle.
-
Azeotropic Removal of Water: The removal of water is crucial to prevent the reverse reaction (hydrolysis of the ester) and to ensure a high yield of the product.[7]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the anhydride and the resulting carboxylic acid groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol.
-
Aqueous Workup: The washing steps are essential to remove the acid catalyst, unreacted starting materials, and any water-soluble byproducts, leading to a purer product.
Predicted Spectroscopic and Thermal Properties
Due to the lack of specific experimental data in the available literature, the following spectroscopic and thermal properties are predicted based on the known characteristics of similar compounds and functional groups.
Predicted ¹H and ¹³C NMR Spectral Data
The NMR spectra of Tetraallyl pyromellitate are expected to show characteristic signals for the aromatic protons and the allyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | ~8.0-8.2 (s, 2H) | ~130-135 (aromatic C-H) |
| -CH₂- (allyl) | ~4.8 (d, 8H) | ~65-70 (-O-CH₂-) |
| -CH= (allyl) | ~5.9-6.1 (m, 4H) | ~130-135 (-CH=) |
| =CH₂ (allyl) | ~5.2-5.4 (m, 8H) | ~118-120 (=CH₂) |
| C=O (ester) | - | ~165-170 |
| Aromatic-C (substituted) | - | ~135-140 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.[8][9][10][11][12]
Predicted FT-IR Spectral Data
The FT-IR spectrum of Tetraallyl pyromellitate is expected to exhibit strong absorption bands characteristic of the ester and allyl functional groups.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | Stretch | 1720-1740 | Strong |
| C-O (ester) | Stretch | 1250-1300 and 1100-1150 | Strong |
| =C-H (allyl) | Stretch | 3080-3100 | Medium |
| C=C (allyl) | Stretch | 1640-1650 | Medium |
| =C-H (allyl) | Out-of-plane bend | 910-920 and 990-1000 | Strong |
| Aromatic C=C | Stretch | ~1600 and ~1475 | Medium-Weak |
| Aromatic C-H | Out-of-plane bend | ~850-900 | Strong |
Note: These are general ranges for the specified functional groups.[13][14][15][16][17][18]
Predicted Mass Spectrometry Fragmentation
In mass spectrometry, Tetraallyl pyromellitate is expected to show a molecular ion peak (M⁺) at m/z 414. The fragmentation pattern would likely involve the loss of allyl groups (C₃H₅, 41 Da) and subsequent fragmentations of the ester groups.[19][20][21][22][23]
Predicted Thermal Properties
The thermal behavior of Tetraallyl pyromellitate is crucial for its application in polymer synthesis.
-
Thermogravimetric Analysis (TGA): TGA is expected to show thermal stability up to around 200-250 °C, followed by decomposition at higher temperatures. The decomposition would likely occur in multiple steps, corresponding to the loss of the allyl ester groups.[24]
-
Differential Scanning Calorimetry (DSC): As a multifunctional monomer, Tetraallyl pyromellitate may exhibit a glass transition temperature (Tg) and possibly a melting point (Tm) if it is a crystalline solid. During a curing process, a broad exotherm corresponding to the polymerization of the allyl groups would be observed.
Reactivity and Polymerization
The four allyl groups in Tetraallyl pyromellitate are the primary sites of reactivity, making it a versatile crosslinking agent and monomer for polymerization.
Caption: A typical polymerization workflow for Tetraallyl pyromellitate.
The allyl groups can undergo free-radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). Due to the presence of four polymerizable groups, the polymerization of Tetraallyl pyromellitate leads to the formation of a highly crosslinked, three-dimensional polymer network.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
Tetraallyl pyromellitate
-
Radical initiator (e.g., AIBN or BPO, 1-2 mol%)
-
Solvent (optional, e.g., toluene or DMF)
-
Nitrogen or Argon source
-
Heating mantle or UV lamp
Procedure:
-
Dissolve Tetraallyl pyromellitate and the radical initiator in a suitable solvent in a reaction vessel.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) or expose it to UV radiation if a photoinitiator is used.
-
The polymerization will proceed, and the viscosity of the solution will increase, eventually leading to the formation of a gel or a solid polymer.
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Trustworthiness of the Protocol: This is a standard and self-validating protocol for free-radical polymerization. The formation of a solid, insoluble polymer is a clear indication of successful crosslinking. The properties of the resulting polymer can be further characterized by techniques such as swelling studies and thermal analysis to confirm the network structure.
Potential Applications
The ability of Tetraallyl pyromellitate to form highly crosslinked networks makes it a valuable component in various material applications.
-
Crosslinking Agent: It can be used as a crosslinking agent for other polymers, enhancing their thermal stability, mechanical strength, and chemical resistance.[25]
-
Thermosetting Resins: As a tetra-functional monomer, it can be polymerized to form thermosetting resins with high thermal and dimensional stability.
-
Coatings and Adhesives: The resulting polymers are expected to have good adhesive properties and can be used in the formulation of high-performance coatings and adhesives.
-
Composite Materials: It can be used as a matrix resin in the fabrication of composite materials, providing good impregnation of reinforcing fibers and high-temperature performance.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from heat and sources of ignition.
Conclusion
Tetraallyl pyromellitate is a promising tetra-functional monomer with significant potential in polymer and materials science. Its synthesis via the esterification of pyromellitic dianhydride with allyl alcohol is a straightforward process. The four reactive allyl groups enable the formation of highly crosslinked polymer networks with potentially excellent thermal and mechanical properties. While a lack of direct experimental data necessitates reliance on predictions for some of its properties, this guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this versatile compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in advanced materials development.
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